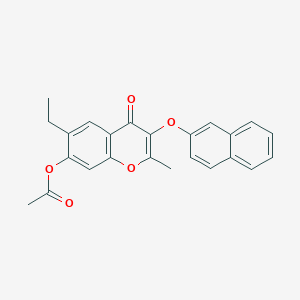![molecular formula C25H31N3O3 B6119787 6-(benzyloxy)-1-cyclohexyl-4-[(6-methyl-3-pyridinyl)carbonyl]-1,4-diazepan-2-one](/img/structure/B6119787.png)
6-(benzyloxy)-1-cyclohexyl-4-[(6-methyl-3-pyridinyl)carbonyl]-1,4-diazepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(benzyloxy)-1-cyclohexyl-4-[(6-methyl-3-pyridinyl)carbonyl]-1,4-diazepan-2-one, also known as Ro 15-1788, is a benzodiazepine antagonist that has been extensively studied for its biochemical and physiological effects. It was first synthesized in the early 1980s and has since been used in various scientific research applications.
Mechanism of Action
6-(benzyloxy)-1-cyclohexyl-4-[(6-methyl-3-pyridinyl)carbonyl]-1,4-diazepan-2-one 15-1788 acts as a competitive antagonist of the benzodiazepine receptor, which is a subtype of the GABA-A receptor. It binds to the receptor site and prevents the binding of benzodiazepines, thereby blocking their effects on the central nervous system.
Biochemical and Physiological Effects:
6-(benzyloxy)-1-cyclohexyl-4-[(6-methyl-3-pyridinyl)carbonyl]-1,4-diazepan-2-one 15-1788 has been shown to have a number of biochemical and physiological effects, including the reversal of benzodiazepine-induced sedation, anxiolysis, and anticonvulsant effects. It has also been shown to induce anxiety and withdrawal symptoms in individuals who are dependent on benzodiazepines.
Advantages and Limitations for Lab Experiments
6-(benzyloxy)-1-cyclohexyl-4-[(6-methyl-3-pyridinyl)carbonyl]-1,4-diazepan-2-one 15-1788 is a useful tool for investigating the role of benzodiazepine receptors in the central nervous system. Its competitive antagonism allows for the selective blocking of benzodiazepine effects, which can help to elucidate the specific mechanisms involved. However, it is important to note that 6-(benzyloxy)-1-cyclohexyl-4-[(6-methyl-3-pyridinyl)carbonyl]-1,4-diazepan-2-one 15-1788 has limitations in terms of its selectivity and potency, and caution should be exercised when interpreting results obtained using this compound.
Future Directions
There are several future directions for research involving 6-(benzyloxy)-1-cyclohexyl-4-[(6-methyl-3-pyridinyl)carbonyl]-1,4-diazepan-2-one 15-1788. One area of interest is the investigation of the role of benzodiazepine receptors in the development of drug addiction and withdrawal. Another potential avenue of research is the development of more selective and potent benzodiazepine antagonists that could be used as therapeutic agents. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 6-(benzyloxy)-1-cyclohexyl-4-[(6-methyl-3-pyridinyl)carbonyl]-1,4-diazepan-2-one 15-1788 and its potential applications in various fields of research.
Synthesis Methods
6-(benzyloxy)-1-cyclohexyl-4-[(6-methyl-3-pyridinyl)carbonyl]-1,4-diazepan-2-one 15-1788 can be synthesized through a multi-step process that involves the reaction of 1-cyclohexyl-3-(6-methyl-3-pyridinyl)urea with benzyl bromide, followed by the reaction of the resulting intermediate with acetic anhydride and sodium acetate. The final product is obtained through the deprotection of the benzyl group with hydrogenation using palladium on carbon as a catalyst.
Scientific Research Applications
6-(benzyloxy)-1-cyclohexyl-4-[(6-methyl-3-pyridinyl)carbonyl]-1,4-diazepan-2-one 15-1788 has been used in various scientific research applications, including the study of the mechanism of action of benzodiazepines and their effects on the central nervous system. It has also been used to investigate the role of benzodiazepine receptors in drug addiction and withdrawal.
properties
IUPAC Name |
1-cyclohexyl-4-(6-methylpyridine-3-carbonyl)-6-phenylmethoxy-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3/c1-19-12-13-21(14-26-19)25(30)27-15-23(31-18-20-8-4-2-5-9-20)16-28(24(29)17-27)22-10-6-3-7-11-22/h2,4-5,8-9,12-14,22-23H,3,6-7,10-11,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKZVSLPKPGBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CC(CN(C(=O)C2)C3CCCCC3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Benzyloxy)-1-cyclohexyl-4-[(6-methyl-3-pyridinyl)carbonyl]-1,4-diazepan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1-isoindolinone](/img/structure/B6119707.png)
![methyl 2-[(1-adamantylcarbonyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6119709.png)

![2-{2-[(4-methylphenyl)amino]-1-nitrovinyl}benzo-1,4-quinone](/img/structure/B6119719.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B6119728.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6119752.png)
![{3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol](/img/structure/B6119756.png)

![4-(2-fluorobenzyl)-3-{2-[4-(3-methoxypropyl)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6119768.png)
![methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate](/img/structure/B6119775.png)
![N-benzyl-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B6119792.png)
![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B6119794.png)
![7-cyclopentylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6119809.png)
![2-(2-chloro-5-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpropanamide](/img/structure/B6119816.png)